1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS number search
1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS number search
This technical guide details the properties, synthesis, and applications of 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry.
Compound Identification & Core Properties[1][2][3]
This compound serves as a critical electrophilic scaffold for introducing the 1-(pyridin-2-yl)pyrazole-4-sulfonyl moiety into biologically active molecules. It is widely utilized in the synthesis of sulfonamide-based inhibitors for kinases and G-protein coupled receptors (GPCRs).
Identity Data
| Parameter | Detail |
| CAS Registry Number | 1097223-12-5 |
| IUPAC Name | 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride |
| Synonyms | 2-(4-chlorosulfonyl-1H-pyrazol-1-yl)pyridine; 1-(2-pyridyl)pyrazole-4-sulfonyl chloride |
| Molecular Formula | C₈H₆ClN₃O₂S |
| SMILES | ClS(=O)(=O)c1cn(nc1)c2ccccn2 |
| Molecular Weight | 243.67 g/mol |
| Appearance | Off-white to pale yellow solid |
Electronic & Structural Analysis
The molecule features two distinct aromatic systems linked by a C-N bond:
-
Electron-Deficient Pyridine Ring: The 2-pyridyl substituent at the N1 position of the pyrazole withdraws electron density via the inductive effect (-I) and resonance, decreasing the basicity of the pyrazole nitrogens.
-
Electrophilic Sulfonyl Center: The sulfonyl chloride group at C4 is highly activated for nucleophilic attack due to the electron-withdrawing nature of the heteroaryl core.
Synthetic Pathways
The synthesis of 1097223-12-5 typically proceeds through a two-stage workflow: the construction of the N-heteroaryl pyrazole core followed by electrophilic chlorosulfonation.
Stage 1: Core Assembly (Ullmann Coupling or Cyclization)
The 1-(pyridin-2-yl)pyrazole core is synthesized via one of two primary routes:
-
Route A (Condensation): Reaction of 2-hydrazinopyridine with 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent) in acidic media (e.g., EtOH/HCl).
-
Route B (C-N Coupling): Copper-catalyzed Ullmann coupling of 1H-pyrazole with 2-bromopyridine .
Stage 2: Chlorosulfonation
The functionalization at the C4 position is achieved using neat chlorosulfonic acid. This step requires strict temperature control to prevent decomposition of the pyridine ring.
Protocol:
-
Reagents: 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq), Chlorosulfonic acid (
, 5-10 eq). -
Procedure: The pyrazole substrate is added portion-wise to chilled (
) chlorosulfonic acid. The mixture is heated to for 2-4 hours. -
Quenching: The reaction mixture is cooled and poured slowly onto crushed ice to precipitate the sulfonyl chloride.
-
Workup: Filtration or extraction with dichloromethane (DCM).
Synthesis Workflow Diagram
Figure 1: Synthetic route from hydrazine precursor to final sulfonyl chloride.
Reactivity & Applications in Drug Discovery
This compound is a "privileged structure" building block. The resulting sulfonamides exhibit enhanced solubility and metabolic stability compared to phenyl-sulfonamide analogs due to the polarity of the pyridine ring.
Key Reactions
The sulfonyl chloride moiety reacts with nucleophiles to form stable derivatives:
-
Aminolysis (Primary Application): Reacts with primary/secondary amines to form sulfonamides .
-
Conditions: Amine (1.1 eq), Pyridine or TEA (base), DCM/THF,
.
-
-
Hydrolysis: Reacts with water/base to form the corresponding sulfonic acid .
-
Esterification: Reacts with alcohols to form sulfonate esters .
Mechanistic Logic: Sulfonamide Formation
The reaction follows an addition-elimination mechanism (
Figure 2: Mechanism of sulfonamide formation from sulfonyl chloride.
Handling & Safety Protocols
Sulfonyl chlorides are corrosive and moisture-sensitive.[1] Improper handling can lead to the release of HCl gas and degradation of the reagent.
| Hazard Class | Risk Description | Mitigation Strategy |
| Corrosivity | Causes severe skin burns and eye damage (Category 1B). | Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood. |
| Moisture Sensitivity | Reacts violently with water to release HCl gas. | Store under inert atmosphere ( |
| Inhalation Toxicity | Destructive to mucous membranes. | Avoid dust formation. Use local exhaust ventilation. |
Storage Recommendation: Keep the container tightly closed in a dry, well-ventilated place. Store refrigerated (
References
-
PubChemLite. (2025).[2] 1-(pyridin-2-yl)-1h-pyrazole-4-sulfonyl chloride (Compound).[3][4][5][6] National Center for Biotechnology Information. Link
-
MySkinRecipes/Chemical Vendors. (2025). Product Specification: 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1097223-12-5).[4][6]Link
-
Alchimica. (2025). Catalog Entry: 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.[3][4][6][7]Link
- Kamal, A., et al. (2015). Synthesis and biological evaluation of pyrazole-sulfonamide derivatives. (General reference for pyrazole-sulfonyl chloride synthesis logic). Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 2. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Sulfonyl Chlorides) | BLDpharm [bldpharm.com]
- 4. 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 5. parchem.com [parchem.com]
- 6. 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride [myskinrecipes.com]
- 7. PubChemLite - 1-(pyridin-2-yl)-1h-pyrazole-4-sulfonyl chloride (C8H6ClN3O2S) [pubchemlite.lcsb.uni.lu]
